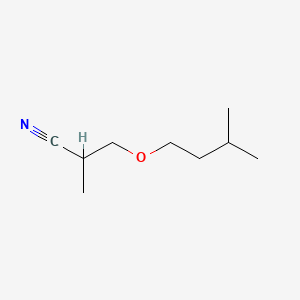
2-Methyl-3-(3-methylbutoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-methylbutoxy)propanenitrile is an organic compound with the molecular formula C₈H₁₅NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylbutoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of alcohols or aldehydes. This process involves the reaction of the alcohol or aldehyde with ammonia and oxygen, producing the nitrile along with water as a byproduct.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methylbutoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to produce carboxylic acids.
Reduction: The nitrile group can be reduced to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(3-methylbutoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex nitrile-containing compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methylbutoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile with the formula CH₃CN, commonly used as a solvent in organic synthesis.
Butyronitrile: An aliphatic nitrile with the formula CH₃CH₂CH₂CN, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
2-Methyl-3-(3-methylbutoxy)propanenitrile is unique due to its branched structure and the presence of an ether group (-O-). This structure imparts different physical and chemical properties compared to simpler nitriles, making it valuable in specific synthetic applications .
Properties
CAS No. |
157140-89-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-3-(3-methylbutoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO/c1-8(2)4-5-11-7-9(3)6-10/h8-9H,4-5,7H2,1-3H3 |
InChI Key |
HNEXSAPRDJXAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















